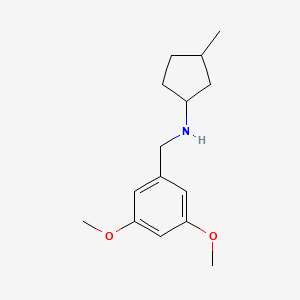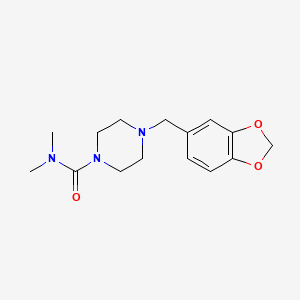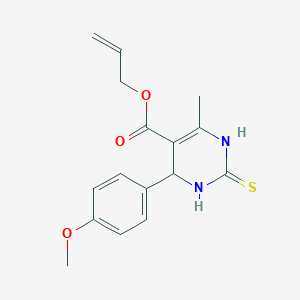
(3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine, also known as DMCPA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMCPA belongs to the class of phenethylamine derivatives and has a unique chemical structure that makes it a promising candidate for further research.
作用機序
The exact mechanism of action of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine is not fully understood, but it is believed to act on several different targets in the brain. This compound is known to modulate the activity of neurotransmitters such as dopamine, serotonin, and acetylcholine. It also has antioxidant properties and can protect against oxidative stress, which is a common feature of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It can increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound can also increase levels of acetylcholine, a neurotransmitter that is important for learning and memory.
実験室実験の利点と制限
One of the main advantages of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine for lab experiments is its unique chemical structure, which makes it a useful tool for studying the effects of phenethylamine derivatives on the brain. However, this compound is a synthetic compound and may not accurately reflect the effects of natural compounds on the brain. Additionally, more research is needed to fully understand the safety and toxicity of this compound.
将来の方向性
There are several potential future directions for research on (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine. One area of interest is its use as a treatment for depression and anxiety disorders. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its efficacy in humans. Another potential application is as a treatment for addiction, as this compound has been shown to reduce drug-seeking behavior in animal models of addiction. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of (3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine involves several steps, starting from the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form the nitrostyrene intermediate. The nitrostyrene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with 3-methylcyclopentanone in the presence of a catalyst to yield this compound.
科学的研究の応用
(3,5-dimethoxybenzyl)(3-methylcyclopentyl)amine has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
特性
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]-3-methylcyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-4-5-13(6-11)16-10-12-7-14(17-2)9-15(8-12)18-3/h7-9,11,13,16H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTHOWKMPJVEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-5-(methoxymethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5237060.png)
![2-bromo-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5237068.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5237086.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5237094.png)
![2-[(3-methylbenzoyl)amino]-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5237099.png)

![(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)

![2-[2-nitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5237115.png)


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-furoyl)-2-piperidinecarboxamide](/img/structure/B5237149.png)
